molecular formula C5H4BrClN2 B8797339 2-(Bromomethyl)-4-chloropyrimidine

2-(Bromomethyl)-4-chloropyrimidine

Cat. No.: B8797339
M. Wt: 207.45 g/mol
InChI Key: HCJMUULXNLWIJC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloropyrimidine is a halogenated pyrimidine derivative featuring a bromomethyl (-CH2Br) substituent at position 2 and a chlorine atom at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them versatile intermediates in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group at position 2 enhances reactivity, particularly in alkylation and cross-coupling reactions, while the chlorine at position 4 introduces electron-withdrawing effects that influence electronic distribution and substitution patterns .

Properties

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

IUPAC Name

2-(bromomethyl)-4-chloropyrimidine

InChI

InChI=1S/C5H4BrClN2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2

InChI Key

HCJMUULXNLWIJC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2-chloropyrimidin-4-amine

  • Structure : Br at C5, Cl at C2, NH2 at C4.
  • Key Differences: The NH2 group at C4 enables hydrogen bonding (N7—H72···N3 and N7—H71···N1 interactions), forming a 2D supramolecular network in the crystal lattice . Synthesized via nitro group reduction using stannous chloride/HCl (90% yield, m.p. 460–461 K) . Reactivity: The amine group facilitates nucleophilic substitution, contrasting with the bromomethyl group in the target compound, which is more reactive in alkylation.

2-(4-Bromophenyl)-4-chloropyrimidine

  • Structure : Cl at C4, 4-bromophenyl (-C6H4Br) at C2.
  • Key Differences: The bulky bromophenyl group increases molecular weight (283.5 g/mol vs. Electron-withdrawing bromophenyl substituent directs electrophilic substitution to specific ring positions, unlike the bromomethyl group, which acts as a leaving group .

5-Bromo-2,4-dichloropyrimidine

  • Structure : Br at C5, Cl at C2 and C4.
  • Key Differences :
    • Additional Cl at C4 increases electron-withdrawing effects, enhancing reactivity toward nucleophilic aromatic substitution compared to the target compound .
    • Similarity score of 0.85 to 5-Bromo-2-chloro-4-methylpyrimidine, highlighting the impact of methyl vs. bromomethyl groups on solubility and stability .

4-Chloro-2-methylthiopyrimidine Derivatives

  • Structure : Cl at C4, methylthio (-SMe) at C2.
  • Key Differences :
    • The methylthio group donates electrons via sulfur, increasing electron density at C5 (as shown by 13C NMR shielding) .
    • Bromomethyl’s electron-withdrawing nature deshields adjacent carbons, altering NMR chemical shifts compared to methylthio .

Data Table: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Melting Point (K) Key Reactivity Features
2-(Bromomethyl)-4-chloropyrimidine BrCH2 (C2), Cl (C4) ~205.5 Not reported High alkylation potential at bromomethyl
5-Bromo-2-chloropyrimidin-4-amine Br (C5), Cl (C2), NH2 (C4) ~223.5 460–461 Hydrogen bonding; amine-directed substitution
2-(4-Bromophenyl)-4-chloropyrimidine Cl (C4), BrPh (C2) ~283.5 Not reported Steric hindrance limits alkylation
5-Bromo-2,4-dichloropyrimidine Br (C5), Cl (C2, C4) ~227.9 Not reported Enhanced nucleophilic substitution
4-Chloro-2-methylthiopyrimidine Cl (C4), SMe (C2) ~164.6 Not reported Electron donation at C5; thioether reactivity

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